1-Tridecan-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-d27-ol(9CI)
Overview
Description
1-Tridecan-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-d27-ol(9CI) is a useful research compound. Its molecular formula is C13H28O and its molecular weight is 227.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Tridecan-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-d27-ol(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Tridecan-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-d27-ol(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that this compound is a deuterium-labeled version of 1-tridecanol . Deuterium-labeled compounds are often used as tracers in drug development processes .
Mode of Action
Instead, it’s used as a tracer in drug development and pharmacokinetic studies . The incorporation of stable heavy isotopes like deuterium into drug molecules can affect the pharmacokinetic and metabolic profiles of the drugs .
Biochemical Pathways
As a deuterium-labeled compound, it’s primarily used as a tracer for quantitation during the drug development process .
Pharmacokinetics
The use of deuterium in drug molecules has been noted to potentially affect their pharmacokinetic and metabolic profiles . This includes aspects of absorption, distribution, metabolism, and excretion (ADME).
Result of Action
Its main utility lies in its ability to provide valuable information about the pharmacokinetics and metabolism of the drug molecules it’s incorporated into .
Action Environment
The action of n-Tridecyl Alcohol-d27, like other deuterium-labeled compounds, can be influenced by various environmental factors. It’s important to note that the compound should be stored under recommended conditions to maintain its stability .
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-heptacosadeuteriotridecan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h14H,2-13H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRVVPUIAFSTFO-RZVOLPTOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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